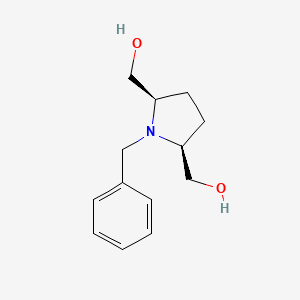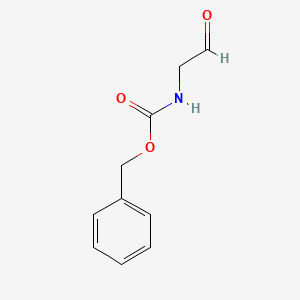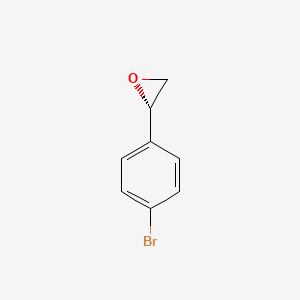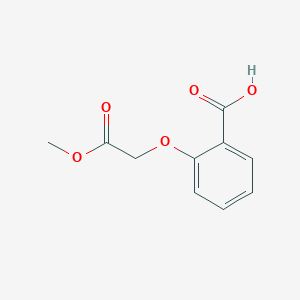
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate
Vue d'ensemble
Description
Bis(tetrabutylammonium) dihydrogen pyrophosphate (TBAP) is a highly reactive compound that has been studied for its potential applications in a variety of scientific research fields. TBAP is a quaternary ammonium pyrophosphate salt composed of tetrabutylammonium cations and dihydrogen pyrophosphate anions. It is a colorless, hygroscopic, and water-soluble compound that has a wide range of uses in organic, inorganic, and analytical chemistry.
Applications De Recherche Scientifique
Selective Recognition and Sensing of Pyrophosphate
- Application : Bis(tetrabutylammonium) pyrophosphate is utilized in the selective recognition of pyrophosphate anions. This is achieved through the formation of non-fluorescent complexes which exhibit "turn-on" fluorescence in the presence of pyrophosphate anions, demonstrating high affinity and sensitivity to these anions over others like fluoride and phosphate.
- Source : (Sokkalingam et al., 2012).
Exploration of New Electron Acceptors
- Application : In research exploring new electron acceptors, Bis(tetrabutylammonium) pyrophosphate has been employed. It is utilized in the preparation of certain salts which exhibit strong electron-accepting properties, indicating its potential in the development of novel electron acceptors for various applications.
- Source : (Hama et al., 1988).
Optical Nonlinearity in Materials Research
- Application : Bis(tetrabutylammonium) pyrophosphate has been studied for its third-order optical nonlinearity. It exhibits significant nonlinear refraction coefficients and two-photon absorption, suggesting its potential use in materials research, specifically for applications like all-optical switching.
- Source : (Sun et al., 2006).
Chemical Synthesis and Catalysis
- Application : This compound has been used in chemical synthesis and as a catalyst. It demonstrates efficiency in synthesizing various chemical compounds, highlighting its versatility and effectiveness in facilitating chemical reactions under eco-friendly conditions.
- Source : (Khurana & Kumar, 2009).
Extraction and Purification Technologies
- Application : It plays a role in the extraction and purification of certain elements, such as lithium, from aqueous solutions. This indicates its utility in processes where selective extraction and purification are required, particularly in the context of ionic liquids.
- Source : (Shi et al., 2017).
Nanofluidic Sensing Device Development
- Application : The compound is used in the development of nanofluidic sensing devices. These devices are capable of detecting specific anions like pyrophosphate at picomolar concentrations, showcasing the compound's role in advancing nanotechnology and sensing applications.
- Source : (Ali et al., 2016).
Electrochemical Polymerization and Conductivity Studies
- Application : Bis(tetrabutylammonium) pyrophosphate contributes to the field of electrochemical polymerization, aiding in the synthesis of conducting polymers. This is significant for advancing materials science, particularly in creating materials with desirable electrical properties.
- Source : (Sotzing et al., 1996).
Membrane Electrodes and Ion Selectivity
- Application : This compound is instrumental in the development of membrane electrodes with selectivity towards specific ions like lead, showcasing its potential in analytical chemistry and environmental monitoring.
- Source : (Xu & Katsu, 2000).
Fluorescent Sensors and Chemoselectivity
- Application : The use of Bis(tetrabutylammonium) pyrophosphate in creating fluorescent sensors that can detect and differentiate various anions demonstrates its significant role in the development of sensitive and selective chemical sensors.
- Source : (Chen et al., 2019).
Rare-Earth Mineral Flotation
- Application : This compound is explored for its application in the flotation of rare-earth minerals, indicating its potential in the mining and mineral processing industries.
- Source : (Azizi et al., 2016).
Safety and Hazards
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate can cause skin and eye irritation. It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical. If it comes into contact with the skin or eyes, wash thoroughly with water. If irritation persists, seek medical advice .
Mécanisme D'action
Target of Action
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is primarily used as a reagent in the synthesis of nucleotide 5’-O-triphosphates . Its primary targets are the nucleotides that are involved in various biological processes, including DNA replication and repair, RNA transcription, and protein synthesis .
Mode of Action
The compound interacts with its targets (nucleotides) through a process known as phosphorylation . In this process, the compound donates a phosphate group to the nucleotide, converting it into a triphosphate . This reaction is facilitated by the presence of pyrophosphate .
Biochemical Pathways
The phosphorylation of nucleotides by this compound affects several biochemical pathways. The most notable is the synthesis of nucleotide 5’-O-triphosphates, which are crucial components of nucleic acids and are involved in energy transfer within the cell .
Result of Action
The result of the action of this compound is the production of nucleotide 5’-O-triphosphates . These triphosphates are essential for various biological processes, including the synthesis of DNA and RNA, and the regulation of enzymatic activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to air, heat, and moisture, and should be stored under inert gas at temperatures below 0°C . These conditions help maintain the stability and efficacy of the compound.
Analyse Biochimique
Biochemical Properties
Bis(tetrabutylammonium) Dihydrogen Pyrophosphate plays a crucial role in biochemical reactions, particularly in the phosphorylation of nucleotides. It interacts with enzymes such as pyrophosphatases, which catalyze the hydrolysis of pyrophosphate to inorganic phosphate . This interaction is essential for the synthesis of nucleotide triphosphates, which are vital for DNA and RNA synthesis . The compound also interacts with proteins involved in nucleotide metabolism, facilitating the transfer of phosphate groups to nucleotides .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects cell function by modulating the availability of nucleotide triphosphates, which are necessary for DNA replication and transcription . The compound’s impact on cell signaling pathways can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes and proteins involved in nucleotide metabolism . It acts as a phosphorylating reagent, transferring phosphate groups to nucleotides and other biomolecules . This process is critical for the synthesis of nucleotide triphosphates, which are essential for various cellular functions . The compound may also influence enzyme activity by inhibiting or activating specific enzymes involved in nucleotide metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is stable when stored under inert gas and at low temperatures (below 0°C), but it is sensitive to air, moisture, and heat . Long-term exposure to these conditions can lead to degradation, affecting its efficacy in biochemical reactions . Studies have shown that the compound maintains its activity over extended periods when stored under optimal conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively facilitates nucleotide synthesis without causing adverse effects . At high doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and higher doses do not result in increased activity .
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleotide synthesis and metabolism . It interacts with enzymes such as pyrophosphatases and kinases, which are responsible for the transfer of phosphate groups to nucleotides . This interaction is crucial for maintaining the balance of nucleotide pools within cells, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments where nucleotide synthesis occurs . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
This compound is localized to subcellular compartments involved in nucleotide synthesis, such as the nucleus and mitochondria . Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its activity and function . The compound’s localization is essential for its role in facilitating nucleotide synthesis and maintaining cellular function .
Propriétés
IUPAC Name |
[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.H4O7P2/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h2*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGBCELIUCBRKN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H74N2O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857447-79-1 | |
| Record name | Bis(tetrabutylammonium) Dihydrogen Pyrophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















